N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide
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Overview
Description
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4,6-bis(4-fluorophenyl)amine with cyanuric chloride to form the triazine core. This intermediate is then reacted with 2-fluorophenylglycine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often include signal transduction cascades and metabolic processes that are influenced by the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: This compound shares the fluorophenyl groups but differs in the core structure, leading to different reactivity and applications.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another fluorophenyl-containing compound with distinct biological activities and synthetic routes.
Uniqueness
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide stands out due to its triazine core, which imparts unique chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
Molecular Formula |
C23H18F3N7O |
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Molecular Weight |
465.4 g/mol |
IUPAC Name |
2-[[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H18F3N7O/c24-14-5-9-16(10-6-14)28-22-31-21(27-13-20(34)30-19-4-2-1-3-18(19)26)32-23(33-22)29-17-11-7-15(25)8-12-17/h1-12H,13H2,(H,30,34)(H3,27,28,29,31,32,33) |
InChI Key |
JTDKMZHRFAQNAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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